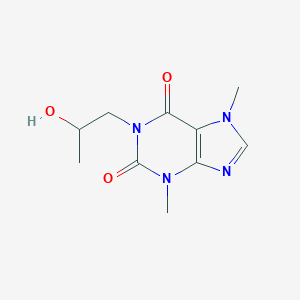
1-n-Propyl-3,7-dimethylxanthine
Description
1-n-Propyl-3,7-dimethylxanthine is a synthetic methylxanthine derivative characterized by a propyl group at the N1 position and methyl groups at the N3 and N7 positions of the xanthine core. Recent synthetic efforts have focused on modifying its structure to enhance pharmacological activity. For instance, cyclohexylamino-containing derivatives of 1-propyl-3,7-dimethylxanthine (e.g., Compound 10d) were synthesized via nucleophilic substitution reactions, with structural confirmation via FTIR and NMR spectroscopy . Quantum mechanical analyses revealed that these derivatives exhibit high molecular hardness, indicating resistance to electrophilic attack, and Compound 10d demonstrated superior electron-accepting capacity due to its dicyclohexylamino-propyl substituent .
Propriétés
Numéro CAS |
63906-63-8 |
|---|---|
Formule moléculaire |
C10H14N4O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3,7-dimethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h6H,4-5H2,1-3H3 |
Clé InChI |
XJKSERUTELYNMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canonique |
CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Apparence |
Solid powder |
Autres numéros CAS |
63906-63-8 |
Pictogrammes |
Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Protheobromine; Pro-Cor; Protheobrominum; TEBE; Theocor; Vascopil; Bonicor; |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-n-Propyl-3,7-dimethylxanthine can be synthesized through the condensation of an alkali metal salt of theobromine with a halohydrin. This reaction typically involves the use of a halogen atom with an atomic weight greater than 19 . Another method involves the reaction of 8-thiotheobromine with various electrophiles, such as 1-bromopropane, under basic aqueous ethanol conditions .
Industrial Production Methods: Industrial production of 1-propyl theobromine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process would likely include steps for purification and quality control to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-n-Propyl-3,7-dimethylxanthine undergoes various chemical reactions, including nucleophilic and electrophilic substitutions . These reactions can lead to the formation of different derivatives with potential biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as benzylamine or N-methylbenzylamine in aqueous dioxane.
Electrophilic Substitution: Reactions with electrophiles like 1-bromopropane or bromoacetophenone in basic aqueous ethanol.
Major Products: The major products formed from these reactions include 8-aminosubstituted 1-(2-oxopropyl)theobromines and 8-n-propyl derivatives .
Applications De Recherche Scientifique
1-n-Propyl-3,7-dimethylxanthine has been studied for its potential antibacterial and antifungal activities . It is also being explored for its applications in medicinal chemistry, particularly in the development of new drugs with improved efficacy and reduced side effects. Additionally, its derivatives are being investigated for their potential use in various industrial applications, including as additives in cosmetics and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-propyl theobromine is similar to that of theobromine. It acts as an antagonist at adenosine receptors, promoting the release of neurotransmitters and increasing intracellular cyclic AMP levels . This leads to various physiological effects, including increased respiratory rate, vasoconstriction, and bradycardia .
Comparaison Avec Des Composés Similaires
Table 1: Calcium Release Activity of Xanthine Derivatives
| Compound | EC50 (mM) | Efficacy Relative to Caffeine |
|---|---|---|
| This compound | 4 | 3–5× more potent |
| 1-Propargyl-3,7-dimethylxanthine | 5 | Similar efficacy |
| Caffeine | ~15–20* | Reference (1×) |
| Theophylline | Inactive | <50% efficacy |
| Theobromine | Inactive | No effect |
*Estimated based on relative potency described in .
Structural and Electronic Properties
The electronic properties of this compound derivatives were evaluated using quantum mechanical parameters. All synthesized compounds exhibited comparable electrophilicity indices (~1.5–1.7 eV), suggesting similar electron-absorption capacities. Molecular hardness values (~4.5–5.0 eV) classified these derivatives as "hard molecules," indicating kinetic stability and low polarizability .
Table 2: Quantum Mechanical Parameters of Selected Derivatives
| Compound | Electrophilicity Index (eV) | Chemical Potential (eV) | Molecular Hardness (eV) |
|---|---|---|---|
| This compound | 1.5 | -3.5 | 4.7 |
| Compound 10d | 1.7 | -3.2 | 4.5 |
Metabolic and Pharmacokinetic Considerations
However, in vivo studies are needed to confirm this hypothesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


